molecular formula C16H11F3N2O4 B12009647 5-(((((3-(Trifluoromethyl)anilino)carbonyl)oxy)imino)methyl)-1,3-benzodioxole CAS No. 623940-64-7

5-(((((3-(Trifluoromethyl)anilino)carbonyl)oxy)imino)methyl)-1,3-benzodioxole

Cat. No.: B12009647
CAS No.: 623940-64-7
M. Wt: 352.26 g/mol
InChI Key: FEVYHBSOTRXUOY-DNTJNYDQSA-N
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Description

5-(((((3-(Trifluoromethyl)anilino)carbonyl)oxy)imino)methyl)-1,3-benzodioxole is a complex organic compound characterized by the presence of a trifluoromethyl group, an anilino group, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(((((3-(Trifluoromethyl)anilino)carbonyl)oxy)imino)methyl)-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and anilino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(((((3-(Trifluoromethyl)anilino)carbonyl)oxy)imino)methyl)-1,3-benzodioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(((((3-(Trifluoromethyl)anilino)carbonyl)oxy)imino)methyl)-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The anilino group can form hydrogen bonds with proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((((3-(Trifluoromethyl)anilino)carbonyl)oxy)imino)methyl)-1,3-benzodioxole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzodioxole moiety contributes to its aromatic character and potential for π-π interactions.

Properties

CAS No.

623940-64-7

Molecular Formula

C16H11F3N2O4

Molecular Weight

352.26 g/mol

IUPAC Name

[(E)-1,3-benzodioxol-5-ylmethylideneamino] N-[3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C16H11F3N2O4/c17-16(18,19)11-2-1-3-12(7-11)21-15(22)25-20-8-10-4-5-13-14(6-10)24-9-23-13/h1-8H,9H2,(H,21,22)/b20-8+

InChI Key

FEVYHBSOTRXUOY-DNTJNYDQSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NOC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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